molecular formula C14H17NO B15162208 Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- CAS No. 163632-01-7

Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy-

Katalognummer: B15162208
CAS-Nummer: 163632-01-7
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: FUEUAAOVJBEABT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- is a heterocyclic organic compound with the molecular formula C14H17NO It is characterized by a pyridine ring substituted with a cyclopropyl group and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenoxy-substituted pyridine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine Derivatives: Compounds such as 1-methyl-1,2,3,6-tetrahydropyridine and 1-phenyl-1,2,3,6-tetrahydropyridine share structural similarities with Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy-.

    Phenoxy Substituted Compounds: Compounds like 4-phenoxypyridine and 4-phenoxybenzene also exhibit similar structural features.

Uniqueness

Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-phenoxy- is unique due to the presence of both a cyclopropyl group and a phenoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

163632-01-7

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

1-cyclopropyl-4-phenoxy-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C14H17NO/c1-2-4-13(5-3-1)16-14-8-10-15(11-9-14)12-6-7-12/h1-5,8,12H,6-7,9-11H2

InChI-Schlüssel

FUEUAAOVJBEABT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC(=CC2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.